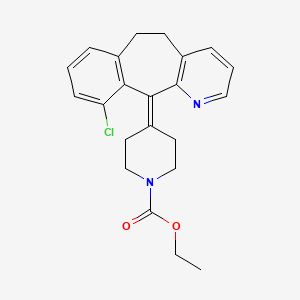

8-Dechloro-10-chloro Loratadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Dechloro-10-chloro Loratadine is a metabolite of Loratadine . Loratadine is an antihistamine that reduces the effects of natural chemical histamine in the body . It is used to treat sneezing, runny nose, watery eyes, hives, skin rash, hay fever, itching, and other cold or allergy symptoms .

Synthesis Analysis

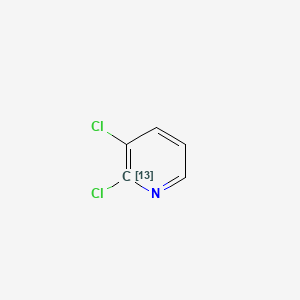

Loratadine is a second-generation antihistamine because it has fewer central nervous system and anticholinergic side effects . The synthesis of Loratadine involves several stages, including the conversion of 8-chloro 10,11-dihydro-4-aza-5H-dibenzo (a, d) cycloheptane-5-one (L-07) to 11-(N-Methyl-4-piperidinyl)-11-hydroxy-8-chloro-6,11-dihydro-5H-benzo (5, 6) cyclohepta (1, 2-b) pyridene (L-08) mediated by Grignard Reaction .Molecular Structure Analysis

The molecular formula of 8-Dechloro-10-chloro Loratadine is C22H23ClN2O2 . The molecular weight is 382.9 g/mol . The InChI is InChI=1S/C5H3ClO2S.Na/c6-4-2-1-3 (9-4)5 (7)8;/h1-2H, (H,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Dechloro-10-chloro Loratadine include a molecular weight of 310.8 g/mol, XLogP3 of 3.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 310.1236763 g/mol, Monoisotopic Mass of 310.1236763 g/mol, Topological Polar Surface Area of 24.9 Ų, Heavy Atom Count of 22, Formal Charge of 0, and Complexity of 425 .Aplicaciones Científicas De Investigación

Enhanced Solubility and Dissolution Rate

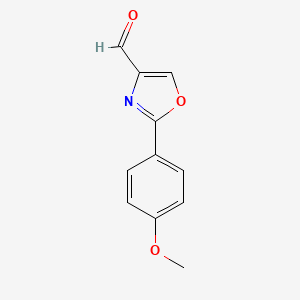

8-Dechloro-10-chloro Loratadine: has been studied for its improved solubility and dissolution rate, which are critical for oral drug delivery. The formation of multi-component crystalline phases with oxalic acid has shown to significantly enhance these properties . This can lead to better bioavailability and efficacy of the drug when administered orally.

Pharmaceutical Cocrystals

The creation of cocrystals with other compounds like oxalic acid is a promising area of application. These cocrystals can offer improved physicochemical properties, such as stability and mechanical properties, which are beneficial for the development of solid dosage forms .

Reactivity and Degradation Studies

Understanding the reactivity and degradation properties of 8-Dechloro-10-chloro Loratadine is essential for predicting its shelf life and stability. Studies using density functional theory (DFT) and molecular dynamics (MD) simulations have provided insights into the molecule’s stability and degradation pathways .

Treatment of Allergic Symptoms

As an antihistamine, 8-Dechloro-10-chloro Loratadine is primarily used to alleviate symptoms of allergies. Its potential to be formulated into more effective antihistaminic medications is an important application in pharmaceutical research .

Neurological Disorder Management

There is potential for 8-Dechloro-10-chloro Loratadine to be used in the management of complex neurological disorders. Research into its effects on neurological pathways could open new treatment avenues .

Anti-Allergic Drug Synthesis

The synthesis of loratadine derivatives, including 8-Dechloro-10-chloro Loratadine , has been explored for the development of new anti-allergic drugs. These derivatives could offer better efficacy or reduced side effects compared to existing medications .

Mecanismo De Acción

Target of Action

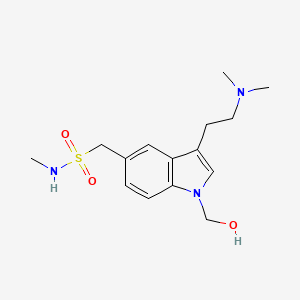

8-Dechloro-10-chloro Loratadine is an impurity of Loratadine , which is a second-generation antihistamine . The primary target of Loratadine is the H1 histamine receptor . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis and other allergic conditions .

Mode of Action

Loratadine, and by extension 8-Dechloro-10-chloro Loratadine, exerts its effect by targeting H1 histamine receptors . By binding to these receptors, it prevents histamine from attaching and causing allergic symptoms. This results in a reduction of symptoms such as sneezing, itching, watery eyes, and runny nose associated with allergic reactions .

Biochemical Pathways

Loratadine is known to inhibit the binding of histamine to H1 receptors, thereby preventing the typical allergic response .

Pharmacokinetics

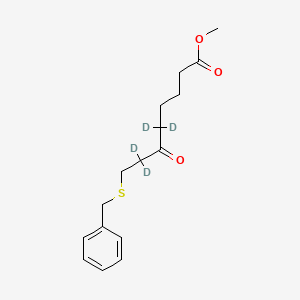

Loratadine is extensively metabolized in the body to produce active metabolites . The body’s exposure to these active metabolites is much higher than to the prodrug with Loratadine . These metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Result of Action

Loratadine acts as a selective antagonist of the H1 histamine receptor, reducing the symptoms of allergic reactions .

Safety and Hazards

Users should avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and not eat, drink, or smoke when using this product . In case of insufficient ventilation, wear suitable respiratory equipment . Take off contaminated clothing and wash before reuse . Remove contaminated clothing and shoes . Avoid breathing vapors or mists .

Direcciones Futuras

Loratadine is widely used for the prevention of allergic diseases such as rhinitis, chronic urticaria, and asthma . It is a long-acting antihistamine drug with limited selectivity for peripheral H1 receptors . Future research may focus on further understanding its mechanism of action and potential applications in treating other conditions.

Propiedades

IUPAC Name |

ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASLTRDXLVUPHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Dechloro-10-chloro Loratadine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.